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molecular formula C16H11ClN2OS B8502780 (4-Chlorophenyl){3-[2-(thiophen-2-yl)ethenyl]-1H-pyrazol-1-yl}methanone CAS No. 387353-07-3

(4-Chlorophenyl){3-[2-(thiophen-2-yl)ethenyl]-1H-pyrazol-1-yl}methanone

Cat. No. B8502780
M. Wt: 314.8 g/mol
InChI Key: OUACWQDYTFTDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06589997B2

Procedure details

1-(methylsulfonyl)-3-(2-(2-thienyl)vinyl)-1H-pyrazole; 2,2-dimethyl-1-(3-(2-(2-thienyl)vinyl)-1H-pyrazole1-yl)propan1-one N-methyl-3-(2-(2-thienyl)vinyl)-1H-pyrazole-1-carboxamide (4-chlorophenyl)(3-(3-phenylisoxazol-5-yl)-1H-pyrazol-1-yl)methanone (4-chlorophenyl)(3-(3-(4-chlorophenyl)-5-methylisoxazol-4-yl)-1H-pyrazol-1-yl)methanone (4-chlorophenyl)(3-(5-(2-thienyl)-2-thienyl)-1H-pyrazol1-yl)methanone (2,4-dichlorophenyl)(3-(5-(2,4-difluorophenyl)-2-furyl)-1H-pyrazol-1-yl)methanone N1-phenyl-3-(2-(2-thienyl)vinyl)-1H-pyrazole-1-carboxamide (4-chlorophenyl)(3-(2-(5-(2-thienyl)-2-thienyl)-4-methyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone (3-benzhydryl-1H-pyrazol-1-yl)(4-chlorophenyl)methanone N1-(4-chlorophenyl)-3-(2-(2-thienyl)vinyl)-1H-pyrazole-1-carboxamide (4-chlorophenyl)(3-(2-methylimidazo(1,2-a)pyridin-3-yl)-1H-pyrazol-1-yl)methanone 2-chloro-6-(4-(1-(4-chlorobenzyl)-1H-pyrazol-3-yl)phenoxy)benzonitrile 1-((4-chlorophenyl)sulfonyl)-3-(2-(2-thienyl)vinyl)-1H-pyrazole
Name
1-(methylsulfonyl)-3-(2-(2-thienyl)vinyl)-1H-pyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,2-dimethyl-1-(3-(2-(2-thienyl)vinyl)-1H-pyrazole1-yl)propan1-one N-methyl-3-(2-(2-thienyl)vinyl)-1H-pyrazole-1-carboxamide (4-chlorophenyl)(3-(3-phenylisoxazol-5-yl)-1H-pyrazol-1-yl)methanone (4-chlorophenyl)(3-(3-(4-chlorophenyl)-5-methylisoxazol-4-yl)-1H-pyrazol-1-yl)methanone (4-chlorophenyl)(3-(5-(2-thienyl)-2-thienyl)-1H-pyrazol1-yl)methanone (2,4-dichlorophenyl)(3-(5-(2,4-difluorophenyl)-2-furyl)-1H-pyrazol-1-yl)methanone N1-phenyl-3-(2-(2-thienyl)vinyl)-1H-pyrazole-1-carboxamide (4-chlorophenyl)(3-(2-(5-(2-thienyl)-2-thienyl)-4-methyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone (3-benzhydryl-1H-pyrazol-1-yl)(4-chlorophenyl)methanone N1-(4-chlorophenyl)-3-(2-(2-thienyl)vinyl)-1H-pyrazole-1-carboxamide (4-chlorophenyl)(3-(2-methylimidazo(1,2-a)pyridin-3-yl)-1H-pyrazol-1-yl)methanone 2-chloro-6-(4-(1-(4-chlorobenzyl)-1H-pyrazol-3-yl)phenoxy)benzonitrile 1-((4-chlorophenyl)sulfonyl)-3-(2-(2-thienyl)vinyl)-1H-pyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS([N:5]1[CH:9]=[CH:8][C:7]([CH:10]=[CH:11][C:12]2[S:13][CH:14]=[CH:15][CH:16]=2)=[N:6]1)(=O)=O.[Cl:17][C:18]1[CH:23]=[CH:22][C:21](S(N2C=CC(C=CC3SC=CC=3)=N2)(=O)=O)=[CH:20][CH:19]=1.ClC1C=CC=[C:44]([O:48]C2C=CC(C3C=CN(CC4C=CC(Cl)=CC=4)N=3)=CC=2)C=1C#N.ClC1C=CC(C(N2C=CC(C3N4C=CC=CC4=NC=3C)=N2)=O)=CC=1.ClC1C=CC(NC(N2C=CC(C=CC3SC=CC=3)=N2)=O)=CC=1.C(C1C=CN(C(C2C=CC(Cl)=CC=2)=O)N=1)(C1C=CC=CC=1)C1C=CC=CC=1.ClC1C=CC(C(N2C=CC(C3SC(C4SC(C5SC=CC=5)=CC=4)=NC=3C)=N2)=O)=CC=1.C1(NC(N2C=CC(C=CC3SC=CC=3)=N2)=O)C=CC=CC=1.ClC1C=C(Cl)C=CC=1C(N1C=CC(C2OC(C3C=CC(F)=CC=3F)=CC=2)=N1)=O.ClC1C=CC(C(N2C=CC(C3SC(C4SC=CC=4)=CC=3)=N2)=O)=CC=1.ClC1C=CC(C(N2C=CC(C3C(C4C=CC(Cl)=CC=4)=NOC=3C)=N2)=O)=CC=1.ClC1C=CC(C(N2C=CC(C3ON=C(C4C=CC=CC=4)C=3)=N2)=O)=CC=1.CNC(N1C=CC(C=CC2SC=CC=2)=N1)=O.CC(C)(C)C(N1C=CC(C=CC2SC=CC=2)=N1)=O>>[Cl:17][C:18]1[CH:19]=[CH:20][C:21]([C:44]([N:5]2[CH:9]=[CH:8][C:7]([CH:10]=[CH:11][C:12]3[S:13][CH:14]=[CH:15][CH:16]=3)=[N:6]2)=[O:48])=[CH:22][CH:23]=1 |f:1.2.3.4.5.6.7.8.9.10.11.12.13|

Inputs

Step One
Name
1-(methylsulfonyl)-3-(2-(2-thienyl)vinyl)-1H-pyrazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)N1N=C(C=C1)C=CC=1SC=CC1
Step Two
Name
2,2-dimethyl-1-(3-(2-(2-thienyl)vinyl)-1H-pyrazole1-yl)propan1-one N-methyl-3-(2-(2-thienyl)vinyl)-1H-pyrazole-1-carboxamide (4-chlorophenyl)(3-(3-phenylisoxazol-5-yl)-1H-pyrazol-1-yl)methanone (4-chlorophenyl)(3-(3-(4-chlorophenyl)-5-methylisoxazol-4-yl)-1H-pyrazol-1-yl)methanone (4-chlorophenyl)(3-(5-(2-thienyl)-2-thienyl)-1H-pyrazol1-yl)methanone (2,4-dichlorophenyl)(3-(5-(2,4-difluorophenyl)-2-furyl)-1H-pyrazol-1-yl)methanone N1-phenyl-3-(2-(2-thienyl)vinyl)-1H-pyrazole-1-carboxamide (4-chlorophenyl)(3-(2-(5-(2-thienyl)-2-thienyl)-4-methyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone (3-benzhydryl-1H-pyrazol-1-yl)(4-chlorophenyl)methanone N1-(4-chlorophenyl)-3-(2-(2-thienyl)vinyl)-1H-pyrazole-1-carboxamide (4-chlorophenyl)(3-(2-methylimidazo(1,2-a)pyridin-3-yl)-1H-pyrazol-1-yl)methanone 2-chloro-6-(4-(1-(4-chlorobenzyl)-1H-pyrazol-3-yl)phenoxy)benzonitrile 1-((4-chlorophenyl)sulfonyl)-3-(2-(2-thienyl)vinyl)-1H-pyrazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)N1N=C(C=C1)C=CC=1SC=CC1.ClC1=C(C#N)C(=CC=C1)OC1=CC=C(C=C1)C1=NN(C=C1)CC1=CC=C(C=C1)Cl.ClC1=CC=C(C=C1)C(=O)N1N=C(C=C1)C1=C(N=C2N1C=CC=C2)C.ClC2=CC=C(C=C2)NC(=O)N2N=C(C=C2)C=CC=2SC=CC2.C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=NN(C=C2)C(=O)C2=CC=C(C=C2)Cl.ClC2=CC=C(C=C2)C(=O)N2N=C(C=C2)C2=C(N=C(S2)C=2SC(=CC2)C=2SC=CC2)C.C2(=CC=CC=C2)NC(=O)N2N=C(C=C2)C=CC=2SC=CC2.ClC2=C(C=CC(=C2)Cl)C(=O)N2N=C(C=C2)C=2OC(=CC2)C2=C(C=C(C=C2)F)F.ClC2=CC=C(C=C2)C(=O)N2N=C(C=C2)C=2SC(=CC2)C=2SC=CC2.ClC2=CC=C(C=C2)C(=O)N2N=C(C=C2)C=2C(=NOC2C)C2=CC=C(C=C2)Cl.ClC2=CC=C(C=C2)C(=O)N2N=C(C=C2)C2=CC(=NO2)C2=CC=CC=C2.CNC(=O)N2N=C(C=C2)C=CC=2SC=CC2.CC(C(=O)N2N=C(C=C2)C=CC=2SC=CC2)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C(=O)N1N=C(C=C1)C=CC=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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